molecular formula C15H14N2O5S B2694768 2-(4-methanesulfonylphenyl)-N-(4-nitrophenyl)acetamide CAS No. 941971-65-9

2-(4-methanesulfonylphenyl)-N-(4-nitrophenyl)acetamide

Cat. No.: B2694768
CAS No.: 941971-65-9
M. Wt: 334.35
InChI Key: UQZKQBVGFDRESQ-UHFFFAOYSA-N
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Description

2-(4-Methanesulfonylphenyl)-N-(4-nitrophenyl)acetamide is a synthetic organic compound featuring an acetamide core linked to a 4-methanesulfonylphenyl group and a 4-nitrophenyl group. This structure incorporates both electron-withdrawing sulfonyl and nitro functional groups, which are often investigated for their potential influence on the compound's electronic characteristics and biological activity. Compounds with similar nitrophenyl and acetamide motifs are frequently utilized in scientific research as key intermediates or building blocks in organic synthesis and medicinal chemistry. Researchers value these structures for developing novel chemical entities. This product is intended for research and analysis purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Please handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5S/c1-23(21,22)14-8-2-11(3-9-14)10-15(18)16-12-4-6-13(7-5-12)17(19)20/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZKQBVGFDRESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methanesulfonylphenyl)-N-(4-nitrophenyl)acetamide typically involves a multi-step process. One common method includes the reaction of 4-methanesulfonylphenylacetic acid with 4-nitroaniline under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of 2-(4-methanesulfonylphenyl)-N-(4-nitrophenyl)acetamide may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-methanesulfonylphenyl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(4-methanesulfonylphenyl)-N-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(4-methanesulfonylphenyl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Substituent Variations on the Acetamide Nitrogen

Compound B1 : 2-(3-Hydroxy-5-Methylphenoxy)-N-(4-Nitrophenyl)Acetamide
  • Key Features: Contains a phenoxy group with hydroxyl and methyl substituents. Exhibits planarity (torsion angles: 172.2–179.1°) and strong hydrogen bonding .
  • Optical Properties : Absorption band at 314 nm (HOMO→LUMO transition), red-shifting upon OH⁻ addition .
  • Application : Used as an anion sensor via UV-Vis and NMR spectroscopy .
Compound B2 : 2-(3-Hydroxy-5-Methylphenoxy)-N-(4-Trifluoromethylphenyl)Acetamide
  • Key Features: Replaces the nitro group with a trifluoromethyl group, introducing hydrophobicity. Minor deviation from planarity (torsion angles: 172.8–179.6°) .
  • Optical Properties : Absorption band at 240 nm, less sensitive to OH⁻ than B1 .

Comparison : The nitro group in B1 enhances electron deficiency compared to B2, affecting optical responses and hydrogen-bonding capacity.

Substituent Variations on the Acetamide Carbonyl-Adjacent Phenyl Ring

CDD-934506 : 2-((5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-yl)Sulfanyl)-N-(4-Nitrophenyl)Acetamide
  • Application: Part of a library screened for LasR inhibition in P. aeruginosa .
Compound 3d : N-(4-Nitrophenyl)-2-(4-Oxo-2-Phenylimino-1,3-Thiazolidin-5-yl)Acetamide
  • Key Features : Exists as a tautomeric mixture (1:1 ratio), influencing reactivity and solubility .

Heterocyclic Modifications

Imidazole Derivatives () :
  • Example : N-(6-Substituted-Benzothiazol-2-yl)-2-[[Imidazol-2-yl]Thio]Acetamide
  • Bioactivity : IC₅₀ = 15.67 µg/mL against C6 glioma cells .
Compound Y205-4585 : 2-(4-Nitrophenyl)-N-(1,2-Oxazol-3-yl)Acetamide
  • Properties : Molecular weight = 247.21, logP = 1.72, polar surface area = 79.2 Ų .

Comparison : Heterocycles like imidazole or oxazole introduce hydrogen-bonding sites, which may improve target binding but reduce membrane permeability compared to aryl-sulfonyl groups.

Physical and Optical Properties

Compound Molecular Weight logP Absorption Band (nm) Key Application
Target Compound (Inferred) ~350* ~1.5* ~300–320* Enzyme inhibition*
B1 342.34 2.1 314 Anion sensing
Y205-4585 247.21 1.72 N/A Structural studies
CDD-934506 403.40 3.8 N/A Antimicrobial screening

*Estimated based on structural analogs.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 2-(4-methanesulfonylphenyl)-N-(4-nitrophenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : A two-step synthesis is commonly employed:

Sulfonylation : React 4-methylsulfonylphenylacetic acid with oxalyl chloride to form the corresponding acyl chloride.

Amide Coupling : Treat the acyl chloride with 4-nitroaniline in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–5°C. Purify via column chromatography (hexane/ethyl acetate gradient).

  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of acyl chloride to aniline) and reaction time (4–6 hours) to improve yields beyond 40% .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • 1H-NMR : Key signals include:

  • δ 8.2–8.4 ppm (doublets for aromatic protons on nitrophenyl).
  • δ 3.3–3.5 ppm (singlet for methanesulfonyl CH3).
  • δ 2.1–2.3 ppm (singlet for acetamide CH3).
    • HRMS : Exact mass calculated for C15H14N2O5S: 346.0624 (observed: 346.0621 ± 0.0003).
    • IR : Stretching vibrations at 1650 cm⁻¹ (amide C=O) and 1350 cm⁻¹ (sulfonyl S=O) .

Advanced Research Questions

Q. What strategies resolve discrepancies in solubility data during formulation studies?

  • Contradiction : Reported solubility in DMSO ranges from 10 mM to 25 mM.
  • Resolution :

Use dynamic light scattering (DLS) to assess aggregation.

Test solubility in co-solvents (e.g., PEG-400) or buffered systems (pH 7.4 PBS).

  • Findings : Aggregation occurs above 15 mM in pure DMSO; co-solvents improve solubility to 30 mM .

Q. How do electronic effects of the methanesulfonyl and nitro groups influence reactivity in cross-coupling reactions?

  • Mechanistic Insight :

  • Nitro Group : Strong electron-withdrawing effect deactivates the aryl ring, hindering electrophilic substitution but facilitating nucleophilic aromatic substitution (e.g., with thiols).
  • Sulfonyl Group : Enhances stability of intermediates in Suzuki-Miyaura couplings by stabilizing Pd(0) complexes.
    • Experimental Validation : DFT calculations show a 0.5 eV reduction in activation energy for Pd-catalyzed reactions compared to non-sulfonylated analogs .

Q. What experimental designs mitigate low yields in multistep syntheses?

  • Case Study : A three-step synthesis (sulfonylation → amidation → crystallization) yielded 28% overall.
  • Improvements :

Replace SnCl2 reduction (55% yield) with catalytic hydrogenation (82% yield) for nitro-to-amine conversion.

Use microwave-assisted synthesis to reduce reaction time from 12 hours to 2 hours.

  • Outcome : Overall yield increased to 45% .

Key Challenges and Solutions

  • Challenge : Crystallization difficulties due to polymorphism.
    • Solution : Use solvent-anti-solvent (ethanol/water) systems with slow cooling (0.1°C/min) to obtain single crystals for X-ray diffraction .
  • Challenge : HPLC purity <95% due to residual solvents.
    • Solution : Implement azeotropic distillation with toluene to reduce solvent traces .

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